molecular formula C21H15NO4 B2800249 N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide CAS No. 923107-08-8

N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide

Cat. No.: B2800249
CAS No.: 923107-08-8
M. Wt: 345.354
InChI Key: JKAGLSBIJBDPID-UHFFFAOYSA-N
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Description

N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include furan derivatives and chromen-4-one derivatives. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide include other furan derivatives and chromen-4-one derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its unique combination of the furan and chromen-4-one moieties, which may confer distinct biological properties and potential applications. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-5-2-3-6-15(13)20-12-17(23)16-11-14(8-9-18(16)26-20)22-21(24)19-7-4-10-25-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAGLSBIJBDPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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